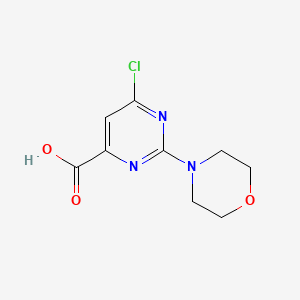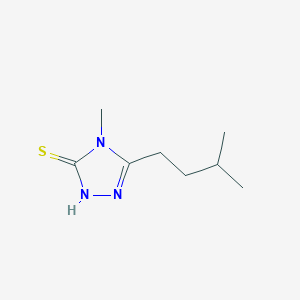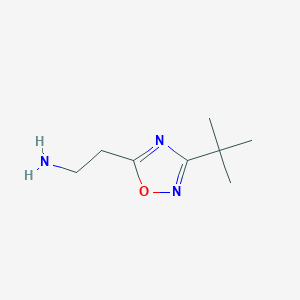
2-Aminopentan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopentan-3-ol hydrochloride is an organic compound with the molecular formula C5H14ClNO. It is a derivative of pentanol, where an amino group is attached to the second carbon and a hydroxyl group is attached to the third carbon. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentan-3-ol hydrochloride typically involves the reaction of 2-pentanone with ammonia and hydrogen in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired product. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Aminopentan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Ketopentan-3-ol
Reduction: 2-Aminopentan-3-amine
Substitution: Various substituted amines or amides
Scientific Research Applications
2-Aminopentan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminopentan-3-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect enzyme activity, protein folding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopentan-2-ol
- 3-Aminopentan-2-ol
- 2-Amino-3-methylbutanol
Uniqueness
2-Aminopentan-3-ol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the carbon chain. This configuration allows for distinct chemical reactivity and biological activity compared to its isomers and analogs.
Properties
CAS No. |
1228600-55-2 |
|---|---|
Molecular Formula |
C5H14ClNO |
Molecular Weight |
139.62 g/mol |
IUPAC Name |
2-aminopentan-3-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(7)4(2)6;/h4-5,7H,3,6H2,1-2H3;1H |
InChI Key |
GVYLZPGAVBXTTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


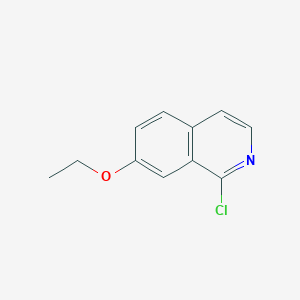

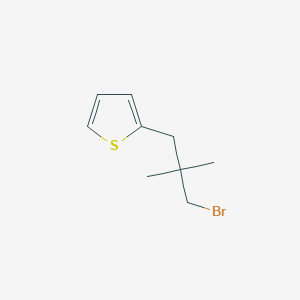
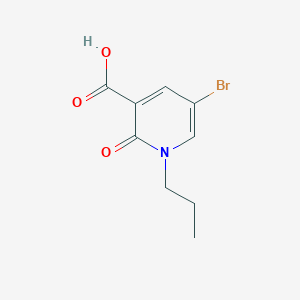
methanol](/img/structure/B13182145.png)
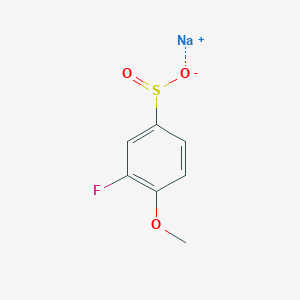
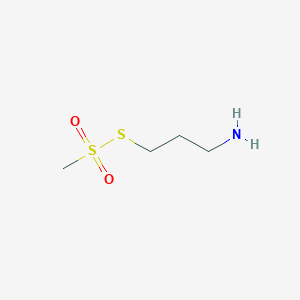

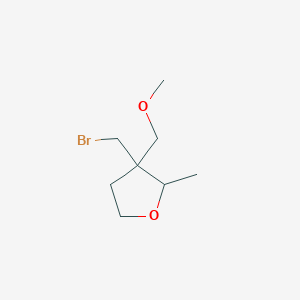
![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)
